molecular formula C20H22N2O5S2 B2695970 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide CAS No. 941925-96-8

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide

Cat. No.: B2695970
CAS No.: 941925-96-8
M. Wt: 434.53
InChI Key: ACJCLNRLAINHJA-UHFFFAOYSA-N
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Description

N-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide is a chemical research reagent featuring a benzothiazole core. The benzothiazole scaffold is of significant interest in medicinal chemistry research and is present in compounds studied for various therapeutic areas . For instance, structurally similar benzothiazole derivatives have been investigated as potent inhibitors of the NQO2 enzyme, a target with potential applications in cancer and neuroinflammation research . The 4,7-dimethoxybenzothiazol-2-amine precursor is a known chemical building block, typically requiring cold-chain storage to maintain stability . This product is intended for research purposes as a chemical reference standard or for use in further synthetic and biological investigations in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S2/c1-13-6-8-14(9-7-13)29(24,25)12-4-5-17(23)21-20-22-18-15(26-2)10-11-16(27-3)19(18)28-20/h6-11H,4-5,12H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJCLNRLAINHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide typically involves the coupling of substituted 2-amino benzothiazoles with tosylbutanamide derivatives. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the positions ortho to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzothiazole derivatives.

Scientific Research Applications

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide is a compound of interest in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects. Its structure suggests it may interact with biological targets involved in various diseases.

Case Study: Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. In vitro studies have shown that derivatives of benzo[d]thiazole can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms of action for this compound are under investigation.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest it may possess significant antibacterial and antifungal properties.

Data Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans8 µg/mL

Neuropharmacology

There is ongoing research into the neuroprotective effects of this compound. Studies suggest that it may modulate neurotransmitter systems, potentially offering benefits in neurodegenerative diseases.

Case Study: Neuroprotective Effects

In animal models of Alzheimer's disease, compounds similar to this compound have demonstrated the ability to reduce amyloid-beta plaque formation and improve cognitive function.

Synthetic Applications

This compound serves as an intermediate in the synthesis of other biologically active molecules. Its unique functional groups allow for modifications that can enhance biological activity or alter pharmacokinetic properties.

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions with target proteins, leading to altered cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications: Thiazole vs. Thiophene

The benzo[d]thiazole core in the target compound differentiates it from analogs featuring benzo[b]thiophene scaffolds. For example:

  • 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-1-propanol (8c) () shares the 4,7-dimethoxy substitution pattern but replaces thiazole with thiophene. This substitution alters electronic properties and binding affinity.
Table 1: Key Differences in Heterocyclic Cores
Compound Core Structure Key Substituents Yield (%) Key IR Peaks (cm⁻¹) Reference
Target Compound Benzo[d]thiazole 4,7-OMe, Tosyl N/A Expected: ~1660 (C=O amide) -
8c () Benzo[b]thiophene 4,7-OMe, Piperazine 79.7 3150–3319 (NH), 1663–1682 (C=O)

Sulfonyl-Containing Analogues: Tosyl vs. Phenylsulfonyl

The tosyl group in the target compound is structurally analogous to phenylsulfonyl groups in triazole derivatives (). For instance:

  • 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] () feature sulfonyl groups that influence solubility and metabolic stability. The tosyl group in the target compound may confer similar steric and electronic effects, though its para-methyl substitution could enhance lipophilicity compared to halogenated phenylsulfonyl groups.
Table 2: Sulfonyl Group Comparisons
Compound Sulfonyl Group Biological Implication Synthesis Method Reference
Target Compound Tosyl (p-MeC₆H₄SO₂) Potential enzyme inhibition Likely SN2 alkylation -
Triazoles [7–9] () X-PhSO₂ (X=H, Cl, Br) Antifungal/antimicrobial Friedel-Crafts, NaOH reflux

Thiazole Derivatives in Medicinal Chemistry

Thiazole rings are common in bioactive molecules. For example:

  • N-(5-(3-(1-(Thiazol-2-yl)amino)-1-oxopropan-2-yl)phenyl)pyridin-2-yl)acrylamide derivatives () are CDK7 inhibitors used in cancer therapy.

Biological Activity

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its diverse biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties. This article will explore the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O3SC_{18}H_{20}N_2O_3S with a molecular weight of approximately 348.43 g/mol. The structure features a benzothiazole ring substituted with methoxy groups and a tosylbutanamide moiety, which contributes to its unique chemical properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), affecting the arachidonic acid pathway and reducing the production of pro-inflammatory prostaglandins.
  • Anticancer Properties : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation through multiple signaling pathways .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. Notably:

  • Cell Viability Assays : In vitro studies using MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrated significant reductions in cell viability at concentrations ranging from 10 µM to 50 µM, indicating dose-dependent cytotoxicity .

Anti-inflammatory Activity

The compound's ability to inhibit COX enzymes suggests potential applications in treating inflammatory conditions. In animal models, administration of the compound resulted in reduced inflammation markers and improved clinical outcomes in models of arthritis.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

These results indicate that the compound may serve as a lead for developing new antimicrobial agents .

Case Studies

  • MCF-7 Cell Line Study : A study involving MCF-7 cells treated with varying concentrations of this compound revealed that at 25 µM concentration, there was a 70% reduction in cell viability after 48 hours. Flow cytometry analysis indicated an increase in early apoptotic cells .
  • Inflammatory Model : In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced swelling compared to control groups, demonstrating its anti-inflammatory potential.

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